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Compound of Interest

Compound Name: Pentyl 2-butenoate

Cat. No.: B15349167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentyl
2-butenoate (also known as amyl crotonate), a compound of interest in various chemical and

pharmaceutical research fields. This document presents a detailed analysis of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, including

predicted and experimental values, alongside the methodologies for their acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for pentyl 2-butenoate. Due to the

limited availability of published experimental NMR and IR spectra for this specific compound,

predicted values based on established spectroscopic principles are provided for these

techniques. The mass spectrometry data is derived from experimental findings.

Table 1: Predicted ¹H NMR Spectroscopic Data for Pentyl 2-Butenoate
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Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-a ~5.8 Doublet of Triplets 1H

H-b ~6.9 Doublet of Quartets 1H

H-c ~4.1 Triplet 2H

H-d ~1.6 Quintet 2H

H-e ~1.3 Sextet 2H

H-f ~0.9 Triplet 3H

H-g ~1.8 Doublet of Doublets 3H

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pentyl 2-Butenoate

Carbon Chemical Shift (ppm)

C-1 ~166

C-2 ~123

C-3 ~145

C-4 ~18

C-5 ~64

C-6 ~28

C-7 ~22

C-8 ~14

C-9 ~18

Table 3: Predicted IR Spectroscopic Data for Pentyl 2-Butenoate
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Ester) 1725-1715 Strong

C=C (Alkene) 1655-1645 Medium

C-O (Ester) 1260-1160 Strong

=C-H bend 970-960 Strong

C-H stretch (sp³) 2960-2850 Medium-Strong

C-H stretch (sp²) 3040-3010 Medium

Table 4: Experimental Mass Spectrometry (GC-MS) Data for Pentyl 2-Butenoate

m/z Relative Intensity Ion Fragment

41 381 [C₃H₅]⁺

69 999 [C₄H₅O]⁺

70 175 [C₅H₁₀]⁺

87 646 [C₄H₇O₂]⁺

Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of pentyl 2-butenoate would be prepared by dissolving a small sample (typically 5-

25 mg) in a deuterated solvent (e.g., CDCl₃) within an NMR tube. The spectrum would be

acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, the spectral

width would be set to encompass the expected chemical shift range (0-10 ppm). For ¹³C NMR,

a wider spectral width (0-200 ppm) would be used. Data processing would involve Fourier

transformation, phase correction, and baseline correction. Chemical shifts are reported relative

to tetramethylsilane (TMS) as an internal standard (0 ppm).
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Infrared (IR) Spectroscopy

The IR spectrum of liquid pentyl 2-butenoate would be obtained using a Fourier Transform

Infrared (FTIR) spectrometer. A drop of the neat liquid would be placed between two salt plates

(e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR)

accessory could be used, where a small drop of the sample is placed directly on the ATR

crystal. A background spectrum of the empty salt plates or ATR crystal would be recorded and

subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

The spectral range is typically 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a Gas Chromatograph coupled to a Mass

Spectrometer (GC-MS). A dilute solution of pentyl 2-butenoate in a volatile organic solvent

(e.g., dichloromethane or diethyl ether) would be injected into the GC. The compound would be

separated from the solvent and any impurities on a capillary column and then introduced into

the mass spectrometer. Electron Ionization (EI) at 70 eV would be used to fragment the

molecule. The resulting charged fragments are separated by their mass-to-charge ratio (m/z)

by a mass analyzer and detected.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like pentyl 2-butenoate.
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Caption: Workflow for Spectroscopic Analysis of Pentyl 2-Butenoate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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